molecular formula C16H9N3O3S B3020492 5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile CAS No. 725717-42-0

5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile

Cat. No. B3020492
CAS RN: 725717-42-0
M. Wt: 323.33
InChI Key: ZFTRCKXDSNNHLN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a hydroxybenzoyl group, a thiazole ring, and a pyridine ring. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a pyridine ring (a six-membered ring containing nitrogen) via a carbonyl group. Additionally, a hydroxybenzoyl group is likely attached to the thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For instance, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the pyridine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like the hydroxybenzoyl group could impact its solubility in different solvents .

Scientific Research Applications

DNA Binding Properties

This compound and its metal complexes have been found to bind to DNA via an intercalation binding mode . This property is significant because DNA is the primary intracellular target of anticancer drugs. The intercalation between small molecules and DNA can cause DNA damages in cancer cells, blocking the division of cancer cells and resulting in cell death .

Fluorescence Studies

The ligand and its Zn (II) complex exhibit green and blue fluorescence under UV light . This property can be used in various applications such as bioimaging and sensing.

Antioxidant Activity

The compound and its metal complexes have been found to possess potent antioxidant activity . They are even better than some standard antioxidants like vitamin C and mannitol . This makes them potential candidates for the development of new antioxidant drugs.

Anticancer Activity

Due to their DNA binding properties and antioxidant activity, these compounds have potential anticancer activity . They can cause DNA damages in cancer cells, blocking the division of cancer cells and resulting in cell death .

Metal Complexes

The compound forms complexes with copper (II), zinc (II), and nickel (II) . These metal complexes have been found to be more effective than their ligands in terms of DNA binding and antioxidant activity .

Genotoxic Activity

The compound and its copper complexes were analyzed in terms of their genotoxic activity against model tumour (HeLa and Caco-2) and normal (LLC-PK1) cell lines . This suggests potential applications in cancer therapy.

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits desirable activities such as antimicrobial or anticancer effects, it could be further developed and optimized for use in these areas .

properties

IUPAC Name

5-(2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S/c17-8-10-7-11(14(21)12-3-1-2-4-13(12)20)9-19(15(10)22)16-18-5-6-23-16/h1-7,9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTRCKXDSNNHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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